N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a trifluorophenyl group, a methoxyethyl group, and a carboxamide group attached to an isoquinoline core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using methoxyethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it of interest in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxyethyl group modulates its pharmacokinetic properties. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide: Lacks the trifluorophenyl group, resulting in different binding properties and biological activity.
N-(2-ethoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide: Contains an ethoxyethyl group instead of a methoxyethyl group, affecting its pharmacokinetic properties.
Uniqueness
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the trifluorophenyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15F3N2O3 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-7-6-23-18(25)14-10-24(11-8-15(20)17(22)16(21)9-11)19(26)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,23,25) |
InChI Key |
YAXZYLFKQBJWPC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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